7-(4-bromophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Pyrrolopyrimidine Core: : The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with formic acid or using dimethylformamide dimethylacetal (DMF-DMA) as a reagent .
-
Introduction of the Bromophenyl and Phenyl Groups: This can be accomplished through a series of substitution reactions, where the bromophenyl and phenyl groups are introduced using appropriate reagents and catalysts .
-
Formation of the Piperidine Ring: : The final step involves the formation of the piperidine ring, which is achieved through a cyclization reaction involving the intermediate compound. This step may require specific reaction conditions, such as the use of a base or a catalyst .
Chemical Reactions Analysis
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Substitution: : Substitution reactions involve the replacement of one functional group with another. The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols .
Scientific Research Applications
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as its effects on enzyme activity and cellular processes .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development .
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cellular function .
Comparison with Similar Compounds
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE can be compared with other similar compounds, such as:
-
Indole Derivatives: : Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
-
Pyrazoline Derivatives: : Pyrazoline derivatives have been studied for their neurotoxic potentials and effects on enzyme activity .
-
Thieno[3,2-d]pyrimidine Derivatives: : These compounds are known for their antitumor efficacy and PI3K inhibition .
The uniqueness of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23BrN4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23BrN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
InChI Key |
NWARYGWLCPPUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.